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Compound of Interest

Compound Name: 3-Hydroxy-2-nitrobenzoic acid

Cat. No.: B181690 Get Quote

Section 1: Introduction and Scope
3-Hydroxy-2-nitrobenzoic acid (CAS No. 602-00-6) is a substituted aromatic carboxylic acid

of significant interest to researchers in organic synthesis and drug development. Its utility as a

versatile chemical intermediate stems from the unique electronic and steric arrangement of its

three functional groups—carboxyl, hydroxyl, and nitro—on the benzene ring.[1] Understanding

the fundamental physical properties of this compound is a non-negotiable prerequisite for its

effective use, enabling accurate reaction design, purification strategy, and formulation

development.

This technical guide provides a comprehensive overview of the core physical properties of 3-
Hydroxy-2-nitrobenzoic acid. As a Senior Application Scientist, the objective is not merely to

list data but to provide context, explain the causality behind experimental methodologies, and

offer field-proven insights. This document is structured to serve as a practical reference for

researchers, scientists, and drug development professionals, moving from basic identification

to complex analytical characterization. We will delve into macroscopic properties,

physicochemical constants, and spectroscopic signatures, grounding each section in both

established data and the self-validating protocols required for scientific integrity.

Section 2: Chemical Identity
Unambiguous identification is the foundation of all chemical research. The following table

summarizes the key identifiers for 3-Hydroxy-2-nitrobenzoic acid, sourced from authoritative

chemical databases.
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Identifier Value Source(s)

IUPAC Name 3-hydroxy-2-nitrobenzoic acid [2][3]

CAS Number 602-00-6 [2][4]

Molecular Formula C₇H₅NO₅ [2][3]

Molecular Weight 183.12 g/mol [3]

Canonical SMILES
C1=CC(=C(C(=C1)O)

[O-])C(=O)O
[3][5]

InChI Key
KPDBKQKRDJPBRM-

UHFFFAOYSA-N
[2][3][5]

Section 3: Macroscopic and Thermal Properties
The bulk physical properties of a compound dictate its handling, storage, and processing

requirements. 3-Hydroxy-2-nitrobenzoic acid is typically supplied as a crystalline solid.

Property Value Source(s)

Appearance
White to light yellow or orange

crystalline powder
[1][2][6]

Melting Point
176 - 184 °C (Multiple ranges

reported)
[2][6]

Boiling Point 362.9 °C (at 760 mmHg) [6][7]

Density 1.631 g/cm³ [6]

Solubility

Soluble in hot water, ethanol,

and ether; Slightly soluble in

DMSO and methanol.

[1][8]

Expertise & Experience: Interpreting Melting Point Discrepancies

The observed variation in the reported melting point (e.g., 176-182°C vs. 179-181°C) is

common in technical literature and underscores a critical concept: melting point is a robust
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indicator of purity.[2][6] A sharp melting range (typically < 1°C) is characteristic of a highly pure

compound. Conversely, the presence of impurities disrupts the crystal lattice, typically causing

a depression and broadening of the melting range.[9] The different reported values may reflect

varying levels of purity between batches or differences in experimental technique, such as the

heating rate. For rigorous identity confirmation, a mixed melting point analysis with an authentic

standard is the authoritative method.

Protocol 3.1: Standardized Melting Point Determination
This protocol describes a self-validating system for obtaining an accurate melting point range

using a capillary-based apparatus.

Sample Preparation:

Ensure the sample is completely dry and finely powdered. Grind a small amount using a

mortar and pestle if necessary. This ensures uniform heat transfer.

Load the sample into a capillary tube (sealed at one end) to a depth of 1-2 mm by tapping

the open end into the powder and then gently tapping the sealed end on a hard surface.[9]

[10] An excessive amount of sample will lead to a broader, inaccurate melting range.[9]

Initial Rapid Determination:

Place the capillary in the heating block of the melting point apparatus.

Set a rapid heating rate (~10-20 °C/min) to quickly determine an approximate melting

temperature.[11] This saves time and establishes the range for the precise measurement.

Accurate Determination:

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

Insert a fresh capillary with the sample.

Set a slow heating rate (1-2 °C/min) starting from about 15 °C below the expected melting

point.[11] A slow rate is crucial for allowing the system to remain in thermal equilibrium,

yielding an accurate range.
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Data Recording:

Record the temperature (T₁) at which the first drop of liquid appears.

Record the temperature (T₂) at which the last solid crystal melts.

The melting point is reported as the range T₁ - T₂.

Validation:

Repeat the accurate determination at least twice with fresh samples. Consistent results

(within 1°C) validate the measurement.
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Caption: Workflow for accurate melting point determination.
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Section 4: Physicochemical Properties
Acid Dissociation Constant (pKa)
The pKa is a quantitative measure of a molecule's acidity in solution. For 3-Hydroxy-2-
nitrobenzoic acid, two acidic protons are present: one on the carboxylic acid group and one

on the phenolic hydroxyl group. The carboxylic acid proton is significantly more acidic. Due to

the electron-withdrawing effects of the adjacent nitro group and the hydroxyl group, the acidity

of the carboxylic acid is enhanced relative to benzoic acid (pKa ≈ 4.2).

A predicted pKa value for the most acidic proton (carboxylic acid) is 2.07 ± 0.10.[7][8] It is

critical for researchers to note that this is a computationally predicted value. While useful for

initial estimations, an experimental determination is required for applications sensitive to pH,

such as liquid chromatography method development or formulation science.

Protocol 4.1: pKa Determination by Potentiometric
Titration
Potentiometric titration is the gold-standard method for experimentally determining pKa values.

[12][13] It relies on monitoring pH changes as a known concentration of titrant is added to the

sample solution.

System Calibration & Preparation:

Calibrate a pH meter and electrode using at least two, preferably three, standard buffers

(e.g., pH 4.00, 7.00, 10.00).[2][14] This ensures the accuracy of all subsequent pH

measurements.

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is

carbonate-free, as dissolved CO₂ can interfere with the titration.

Accurately prepare a solution of 3-Hydroxy-2-nitrobenzoic acid (e.g., 1 mM) in deionized

water.[2][14] A cosolvent may be used if solubility is low, but this will yield an apparent pKa

(pKa') specific to that solvent system.

Titration Procedure:
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Place a known volume (e.g., 20 mL) of the acid solution in a jacketed beaker to maintain a

constant temperature.[14]

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10

mL).

After each addition, allow the pH reading to stabilize before recording both the volume of

titrant added and the pH.

Data Analysis & pKa Determination:

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a

titration curve.

Identify the equivalence point, which is the point of maximum slope on the curve. This can

be found visually or by calculating the first derivative (ΔpH/ΔV).

The pKa is the pH at the half-equivalence point (the volume of titrant that is exactly half of

the volume required to reach the equivalence point).[2][15] At this point, the concentrations

of the acid and its conjugate base are equal.
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Caption: Logical workflow for pKa determination via potentiometry.

Section 5: Spectroscopic and Spectrometric
Characterization
Spectroscopic data provides a molecular fingerprint, essential for structural confirmation and

quality control.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR: Experimental proton NMR data has been reported for 3-Hydroxy-2-nitrobenzoic
acid.[4]

Spectrum: ¹H NMR (400 MHz, DMSO-d₆)

Signals: δ 13.8 (broad s, 1H), 11.21 (s, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (dd, J' = 8.0 Hz,

J'' = 1.6 Hz, 1H), 7.30 (dd, J'' = 7.6 Hz, J'' = 0.8 Hz, 1H).[4]

Interpretation:

δ 13.8 (broad s, 1H): This downfield, broad signal is characteristic of the highly

deshielded and exchangeable carboxylic acid proton.

δ 11.21 (s, 1H): This signal corresponds to the phenolic hydroxyl proton. Its singlet

nature indicates it is not strongly coupled to other protons.

δ 7.47 (t, 1H): This triplet represents the proton at position 5 of the ring, coupled to the

protons at positions 4 and 6.

δ 7.39 (dd, 1H): This doublet of doublets is likely the proton at position 4.

δ 7.30 (dd, 1H): This doublet of doublets corresponds to the proton at position 6.

¹³C NMR: Specific experimental ¹³C NMR data for 3-Hydroxy-2-nitrobenzoic acid was not

located in the surveyed literature. However, based on the structure, seven distinct carbon

signals are expected: one for the carboxyl carbon (typically >165 ppm), and six for the

aromatic carbons, whose chemical shifts would be influenced by the attached functional

groups.

Protocol 5.1: Sample Preparation for NMR Spectroscopy
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g.,

DMSO-d₆, as used in the reference data).[16]
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Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of the deuterated

solvent.[16][17]

Homogenization: Ensure the sample is fully dissolved. If particulates are present, filter the

solution through a pipette with a small cotton or glass wool plug directly into a clean, dry

NMR tube to prevent magnetic field distortions.[17]

Reference Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift calibration unless the solvent peak is used as a secondary

reference.[18]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula.

Data: Electrospray Ionization (ESI-MS) in negative mode has been reported.[4]

Result: Calculated mass: 183.02; Observed mass: 182.10 [M-H]⁻.[4]

Interpretation: The observed mass corresponds to the parent molecule having lost a proton

([M-H]⁻), which is a common and expected ionization pathway for a carboxylic acid in

negative ESI mode. The result confirms the molecular weight of 183.12 g/mol .

Infrared (IR) Spectroscopy
An experimental IR spectrum for 3-Hydroxy-2-nitrobenzoic acid was not found in the

surveyed literature. However, the expected characteristic absorption bands can be predicted

based on its functional groups.

O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300

cm⁻¹.

O-H Stretch (Phenol): A broad band is expected around 3200-3600 cm⁻¹. This may be

superimposed on the carboxylic acid O-H stretch.

C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak is expected around 1700-1725 cm⁻¹.

Conjugation and hydrogen bonding may shift this value.

N=O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an

asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370

cm⁻¹.

C=C Stretch (Aromatic): Medium to weak peaks are expected in the 1450-1600 cm⁻¹ region.

Protocol 5.2: Sample Preparation for IR Spectroscopy
(Thin Film Method)

Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops

of a volatile solvent (e.g., methylene chloride, acetone).[1][19]

Film Deposition: Place a drop of the solution onto the surface of a single IR-transparent salt

plate (e.g., NaCl or KBr).[1][19]

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a

thin, solid film of the analyte on the plate.[19]

Analysis: Place the plate in the spectrometer's sample holder and acquire the spectrum. If

the signal is too weak, add another drop of solution and re-evaporate. If it is too strong, clean

the plate and use a more dilute solution.

Section 6: Safety and Handling
Based on available Safety Data Sheets (SDS), 3-Hydroxy-2-nitrobenzoic acid is classified as

a hazardous chemical.

Hazards:

Causes skin irritation (H315).[5]

Causes serious eye irritation (H319).[5]

May cause respiratory irritation (H335).[5]
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Recommended Precautions:

Use only in a well-ventilated area, such as a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid breathing dust.

Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Keep away from strong oxidizing agents and strong bases.

Section 7: Conclusion
This guide has detailed the essential physical properties of 3-Hydroxy-2-nitrobenzoic acid,

providing a foundation for its safe and effective use in a research setting. We have presented

key identifiers, macroscopic properties, and a predicted pKa value, while also delving into its

spectroscopic signatures from ¹H NMR and mass spectrometry. By including standardized, self-

validating protocols for key measurements, this document emphasizes the importance of

experimental rigor. The provided data and methodologies serve as a reliable starting point for

any scientist or developer incorporating this versatile compound into their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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